3-Ethoxy-2-fluoro-6-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol It is characterized by the presence of ethoxy, fluoro, and iodo substituents on a benzoic acid core
Vorbereitungsmethoden
The synthesis of 3-Ethoxy-2-fluoro-6-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of a suitable precursor, such as 2-amino-6-fluorobenzoic acid . The reaction conditions typically involve the use of reagents like Kriptofix 2.2.2 in acetonitrile and potassium carbonate in water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Ethoxy-2-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-fluoro-6-iodobenzoic acid has several scientific research applications:
Biology and Medicine: The compound’s unique substituents make it a valuable intermediate in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-fluoro-6-iodobenzoic acid is primarily related to its ability to undergo substitution reactions. The presence of the iodo group makes it a good leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-2-fluoro-6-iodobenzoic acid can be compared with other similar compounds, such as:
2-Fluoro-6-iodobenzoic acid: Similar structure but lacks the ethoxy group.
3-Ethoxy-2-fluorobenzoic acid: Similar structure but lacks the iodo group.
2-Iodosobenzoic acid: Contains an iodo group but lacks the fluoro and ethoxy groups.
These comparisons highlight the unique combination of substituents in this compound, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C9H8FIO3 |
---|---|
Molekulargewicht |
310.06 g/mol |
IUPAC-Name |
3-ethoxy-2-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C9H8FIO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
RXXOZSZVVMFPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)I)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.